Mitoquinol

Descripción general

Descripción

Mitoquinol, also known as MitoQ, is a mitochondria-targeted antioxidant. It is a synthetic analogue of coenzyme Q10, designed to combat oxidative stress within the mitochondria. This compound was first developed in New Zealand in the late 1990s and has shown potential in various medical applications due to its enhanced bioavailability and mitochondrial penetration compared to coenzyme Q10 .

Aplicaciones Científicas De Investigación

Mitoquinol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study redox reactions and mitochondrial targeting.

Biology: Investigated for its role in reducing oxidative stress in cellular models.

Medicine: Explored for potential therapeutic applications in diseases such as Parkinson’s disease, Alzheimer’s disease, and cardiovascular diseases.

Industry: Used in the development of dietary supplements aimed at improving mitochondrial function and reducing oxidative stress

Mecanismo De Acción

Target of Action

Mitoquinol, also known as MitoQ, primarily targets the mitochondria , the organelles inside cells that provide energy for life processes . Mitochondria are responsible for producing 95% of the body’s energy (ATP) . This compound is the world’s first mitochondrially-targeted antioxidant .

Mode of Action

This compound interacts with its target, the mitochondria, in two steps :

- A targeting component directs the drug to the mitochondria .

- An antioxidant component helps to prevent cell damage .

This compound is targeted to mitochondria by covalent attachment to a lipophilic triphenylphosphonium cation . Once the active form of MitoQ (this compound) neutralizes a free radical, it is oxidized to mitoquinone. Mitoquinone is then converted back to the active this compound form by the mitochondria’s electron transport chain, restoring its antioxidant ability .

Biochemical Pathways

This compound affects the biochemical pathways related to oxidative stress . During the production of ATP, free radicals are made as a by-product. These molecules are highly reactive and unstable. If they accumulate in excess, they can cause oxidative damage to mitochondria . This compound helps mitigate oxidative stress by reducing free radical and DNA damage, therefore supporting healthy mitochondrial function .

Pharmacokinetics

This compound has significantly improved bioavailability and improved mitochondrial penetration compared to coenzyme Q10 . Once in the bloodstream, MitoQ is rapidly transported to different organ tissues. MitoQ primarily accumulates in tissues with high-energy requirements like the heart, liver, skeletal muscle, and brain .

Result of Action

This compound may help to prevent the nerve cell damage that leads to Parkinson’s disease . It aims to slow or halt Parkinson’s disease at its cause by tackling cell damage caused when mitochondria cease to function normally . It is anticipated that MitoQ will slow or arrest the progression of Parkinson’s disease symptoms . This compound could be used to halt or decrease liver inflammation and fibrosis progression, even in the absence of sustained virologic response .

Action Environment

The action of this compound can be influenced by environmental factors such as the density of mitochondria in the muscles of trained athletes, which are denser than untrained individuals, and athletes generally have upregulated pathways associated with mitochondrial biogenesis and fusion .

Análisis Bioquímico

Biochemical Properties

Mitoquinol interacts with various enzymes, proteins, and other biomolecules. It reduces hydrogen peroxide production in succinate-fueled isolated bovine aortic endothelial mitochondria . This compound’s unique structure allows it to easily enter the mitochondria, where it can start to tackle free radicals at the source .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It helps protect the cell from oxidative stress and reduce both structural and DNA damage . By rejuvenating cell health, this compound has been shown to help improve sport and exercise performance, cardiovascular health, and promote healthier ageing .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. Once the active form of this compound neutralizes a free radical, it is oxidized to mitoquinone. Mitoquinone is then converted back to the active this compound form by the mitochondria’s electron transport chain, restoring its antioxidant ability .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to attenuate transmission of SARS-CoV-2 infection . It was well tolerated in the study population and no serious side effect was reported in any study participant .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on diethyl nitrosamine-induced hepatocellular carcinoma, this compound was administered at a dosage of 10 mg/kg body weight . The study found that this compound intervention attenuated the oxidative stress induced by diethyl nitrosamine .

Metabolic Pathways

This compound is involved in various metabolic pathways. It plays a crucial role in the production of ATP, the body’s main energy currency . During the production of ATP, free radicals are made as a by-product. This compound helps to neutralize these free radicals, preventing oxidative damage to mitochondria .

Transport and Distribution

This compound is quickly absorbed into the bloodstream after ingestion and is rapidly transported to different organ tissues . It primarily accumulates in tissues with high-energy requirements like the heart, liver, skeletal muscle, and brain .

Subcellular Localization

This compound is the world’s first mitochondrially-targeted antioxidant . Its unique structure allows it to easily enter the mitochondria, where it can start to tackle free radicals at the source . This subcellular localization to the mitochondria is crucial for its antioxidant ability .

Métodos De Preparación

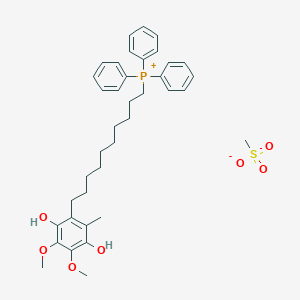

Synthetic Routes and Reaction Conditions: Mitoquinol is synthesized through a multi-step process involving the attachment of a lipophilic triphenylphosphonium cation to a quinone moiety. The synthesis typically involves the following steps:

Preparation of the quinone moiety: This involves the oxidation of a hydroquinone derivative to form the quinone structure.

Attachment of the triphenylphosphonium cation: The quinone is then reacted with a triphenylphosphonium bromide under basic conditions to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Mitoquinol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form Mitoquinone, its oxidized form.

Reduction: Mitoquinone can be reduced back to this compound.

Substitution: The quinone moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can react with the quinone moiety under basic conditions.

Major Products:

Oxidation: The major product is Mitoquinone.

Reduction: The major product is this compound.

Substitution: The products depend on the nucleophile used but generally result in substituted quinone derivatives.

Comparación Con Compuestos Similares

Coenzyme Q10 (ubiquinone): A naturally occurring antioxidant that supports mitochondrial function but has limited bioavailability.

Ubiquinol: The reduced form of coenzyme Q10 with better bioavailability but still less effective in targeting mitochondria compared to Mitoquinol.

Idebenone: A synthetic analogue of coenzyme Q10 with antioxidant properties but different pharmacokinetics.

Uniqueness of this compound:

Mitochondrial targeting: this compound’s unique structure allows it to specifically target and accumulate within mitochondria, enhancing its antioxidant effects.

Enhanced bioavailability: this compound has significantly improved bioavailability compared to coenzyme Q10 and ubiquinol, making it more effective in reducing oxidative stress

Actividad Biológica

Mitoquinol, also known as MitoQ, is a mitochondria-targeted antioxidant derived from ubiquinone (coenzyme Q10). Its unique structure allows it to accumulate in the mitochondria, where it plays a critical role in mitigating oxidative stress and protecting against various diseases. This article explores the biological activity of MitoQ, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

MitoQ functions primarily by:

- Targeting Mitochondria : MitoQ is designed to penetrate the mitochondrial membrane effectively due to its lipophilic triphenylphosphonium cation. This property allows it to achieve high concentrations within the mitochondria, significantly enhancing its antioxidant capacity compared to untargeted antioxidants .

- Scavenging Reactive Oxygen Species (ROS) : Once inside the mitochondria, MitoQ reacts with free radicals and reduces oxidative damage. It is recycled back to its active form by mitochondrial complex II, maintaining its antioxidant activity .

- Modulating Redox Signaling : MitoQ can disrupt mitochondrial redox signaling pathways, which are often implicated in cancer progression and other diseases. By doing so, it may inhibit processes such as cell migration and invasion in cancer cells .

Research Findings

Numerous studies have investigated the biological activity of MitoQ across various disease models. Below are key findings from recent research:

1. Hepatocellular Carcinoma (HCC) Model

A study conducted on Wistar rats revealed that MitoQ significantly attenuated oxidative damage induced by diethyl nitrosamine (DEN), a known carcinogen. The treatment resulted in:

- Improved Hematological Parameters : MitoQ administration normalized levels of red blood cells (RBC), hemoglobin (HGB), and packed cell volume (PCV), which were adversely affected by DEN exposure .

- Enhanced Antioxidant Enzyme Activity : MitoQ upregulated the activities of superoxide dismutase (SOD2), catalase (CAT), and glutathione peroxidase (GPx1), indicating a robust antioxidant response .

- Reduced Tumor Incidence : In groups treated with MitoQ, tumor incidence decreased by 60% compared to those receiving only DEN .

2. Pancreatic Cancer

In another study focused on pancreatic cancer cells, MitoQ was shown to:

- Inhibit Cell Migration and Invasion : The compound reduced metastatic potential in vitro, suggesting its role as a potential therapeutic agent against pancreatic cancer .

- Decrease Mitochondrial Respiration : By mildly uncoupling the electron transport chain (ETC), MitoQ disrupted cancer cell respiration and reduced ROS production, which is crucial for tumor growth .

3. Acute Heat Stress in Pigs

Research evaluating the effects of MitoQ during acute heat stress in growing pigs demonstrated that:

- Reduced Inflammatory Biomarkers : Administration of MitoQ led to lower levels of inflammation markers, indicating its protective role against oxidative stress during metabolic challenges .

Data Summary

The following table summarizes key findings from various studies on the biological activity of MitoQ:

Propiedades

IUPAC Name |

10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl-triphenylphosphanium;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H45O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3,(H-,38,39);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMXVYGZUOSRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845959-55-9 | |

| Record name | Mitoquinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845959559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MITOQUINOL MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K27MHH614O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.